molecular formula C22H23FN2O3 B11319793 N-(8-butoxyquinolin-5-yl)-2-(2-fluorophenoxy)propanamide

N-(8-butoxyquinolin-5-yl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B11319793
M. Wt: 382.4 g/mol
InChI Key: ORVJRTSJXLJYTD-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-2-(2-fluorophenoxy)propanamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-2-(2-fluorophenoxy)propanamide typically involves multiple steps, including:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the quinoline derivative and the 2-(2-fluorophenoxy)propanoic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-2-(2-fluorophenoxy)propanamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-2-(2-fluorophenoxy)propanamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(2-fluorophenoxy)propanamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-butoxyquinolin-5-yl)-2-(2-fluorophenoxy)propanamide: is unique due to the presence of the fluorine atom, which can influence its biological activity, chemical reactivity, and physical properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for drug development.

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C22H23FN2O3/c1-3-4-14-27-20-12-11-18(16-8-7-13-24-21(16)20)25-22(26)15(2)28-19-10-6-5-9-17(19)23/h5-13,15H,3-4,14H2,1-2H3,(H,25,26)

InChI Key

ORVJRTSJXLJYTD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=CC=C3F)C=CC=N2

Origin of Product

United States

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